1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via a benzoyl group to a 6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl moiety. The benzoyl-piperidine-carboxamide architecture is structurally analogous to several bioactive compounds targeting enzymes and receptors, such as soluble epoxide hydrolase (sEH) and sigma (σ) receptors .
Properties
IUPAC Name |
1-[4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O3S/c23-16-5-6-18-17(11-16)21(30)27(22(31)25-18)12-13-1-3-15(4-2-13)20(29)26-9-7-14(8-10-26)19(24)28/h1-4,14,16-18H,5-12H2,(H2,24,28)(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQMVGMGOSUANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Molecular Structure:
- Molecular Formula: C22H27BrN4O3S
- Molecular Weight: 507.4 g/mol
- IUPAC Name: 1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C22H27BrN4O3S |
| Molecular Weight | 507.4 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of piperidine and quinazoline possess significant antibacterial properties against a range of bacterial strains.
- Antibacterial Activity:
- Compounds derived from piperidine have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- The structure of this compound suggests potential effectiveness against similar bacterial strains due to the presence of the sulfanylidene moiety which is known for its bioactivity .
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease:
-
Acetylcholinesterase Inhibition:
- Compounds with piperidine structures have been noted for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease.
- In vitro studies could assess the IC50 values for this compound's inhibition of AChE.
-
Urease Inhibition:
- Urease inhibitors are important in treating infections caused by Helicobacter pylori. The presence of the sulfanylidene group may enhance the inhibitory effect against urease.
Anticancer Activity
There is emerging evidence that quinazoline derivatives exhibit anticancer properties. Specifically:
- Mechanism of Action:
- Quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated various piperidine derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to 1-{4-[(6-Bromo...]} exhibited significant antibacterial activity with IC50 values ranging from 0.5 to 5 µg/mL against selected bacterial strains .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of similar compounds. It reported that certain derivatives showed strong inhibition against AChE with IC50 values as low as 0.63 µM . This suggests that the compound may also possess comparable inhibitory activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Compound A : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide ()
- Structure: Replaces the tetrahydroquinazolinone-sulfanylidene group with a benzodiazol-2-one ring.
- Key Differences : Lacks the sulfanylidene (C=S) group, which may reduce thiol-mediated interactions. The 4-chlorophenyl substituent enhances lipophilicity compared to the benzoyl linker in the target compound.
- Synthesis : Yielded 74% via isocyanate coupling .
Compound B : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide ()
- Structure: Features a cyclohexyl carboxamide substituent instead of a benzoyl-linked tetrahydroquinazolinone.
- Key Differences : The cyclohexyl group improves metabolic stability but may reduce solubility. LCMS [M+H]+ 421.1 vs. the target compound’s higher molecular weight (~500–550 g/mol estimated).
Compound C : 1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide ()
- Structure: Replaces the benzoyl-tetrahydroquinazolinone group with a bromopyridinyl moiety.
- Key Differences : Simplified structure with a pyridine ring, reducing steric complexity. Molecular weight = 284.16 g/mol vs. the target compound’s larger size.
- Applications: Potential antiviral activity inferred from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
